2-(6-methylpyrimidin-4-yl)sulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide
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Overview
Description
2-(6-methylpyrimidin-4-yl)sulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrimidine ring, a sulfonyl group, and a pyrrolidine moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyrimidin-4-yl)sulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The process often includes:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate aldehydes or ketones with guanidine derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Attachment of the Pyrrolidine Moiety: This step involves the reaction of the intermediate compound with pyrrolidine, usually under basic conditions.
Final Coupling: The final step involves coupling the intermediate with a sulfonyl chloride derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(6-methylpyrimidin-4-yl)sulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring or the sulfonyl group.
Scientific Research Applications
2-(6-methylpyrimidin-4-yl)sulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit enzymes essential for bacterial cell wall synthesis.
Biological Research: It is used in molecular docking studies to explore its binding affinities to various biological targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(6-methylpyrimidin-4-yl)sulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to selectively bind to cyclopropane mycolic acid synthase 1, an enzyme crucial for the construction of the tuberculosis bacteria cell wall . This binding inhibits the enzyme’s activity, thereby disrupting the bacterial cell wall synthesis and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides: These compounds share a similar pyrimidine and sulfanyl structure and have shown potent anti-tubercular activity.
Pyrazolo[1,5-a]pyrimidine analogues: These compounds also exhibit significant biological activities, including anti-tubercular properties.
Uniqueness
2-(6-methylpyrimidin-4-yl)sulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit key enzymes involved in bacterial cell wall synthesis sets it apart from other similar compounds.
Properties
IUPAC Name |
2-(6-methylpyrimidin-4-yl)sulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-13-11-17(20-12-19-13)26-14(2)18(23)21-15-5-7-16(8-6-15)27(24,25)22-9-3-4-10-22/h5-8,11-12,14H,3-4,9-10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZWCPOWPLRKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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